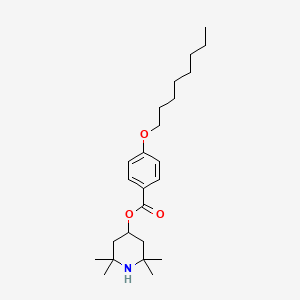
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect materials, especially polymers, from degradation caused by exposure to ultraviolet (UV) light. The compound’s structure includes a piperidine ring substituted with four methyl groups and an octoxybenzoate moiety, which contributes to its stabilizing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate typically involves the esterification of 4-octoxybenzoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent UV-induced degradation.
Biology: Investigated for its potential protective effects on biological macromolecules against oxidative stress.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in preventing UV-induced skin damage.
Industry: Widely used in the plastics and coatings industry to enhance the durability and lifespan of products exposed to sunlight.
Mecanismo De Acción
The compound exerts its stabilizing effects primarily through the scavenging of free radicals generated by UV radiation. The piperidine ring in the molecule can donate hydrogen atoms to neutralize free radicals, thereby preventing the degradation of the polymer matrix. Additionally, the octoxybenzoate moiety can absorb UV light, further protecting the material from photodegradation.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2,6,6-tetramethylpiperidin-4-yl) benzoate
- (2,2,6,6-tetramethylpiperidin-4-yl) 4-methoxybenzoate
- (2,2,6,6-tetramethylpiperidin-4-yl) 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, (2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate offers enhanced UV stabilization due to the longer alkoxy chain in the octoxybenzoate moiety. This structural feature provides better compatibility with various polymer matrices and improves the overall efficiency of the stabilizer.
Propiedades
Número CAS |
402740-02-7 |
|---|---|
Fórmula molecular |
C24H39NO3 |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H39NO3/c1-6-7-8-9-10-11-16-27-20-14-12-19(13-15-20)22(26)28-21-17-23(2,3)25-24(4,5)18-21/h12-15,21,25H,6-11,16-18H2,1-5H3 |
Clave InChI |
RAVXUJWHBIBOOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


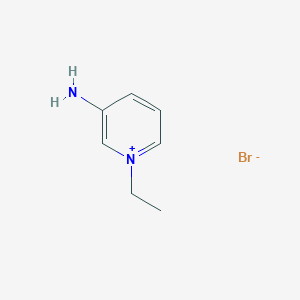
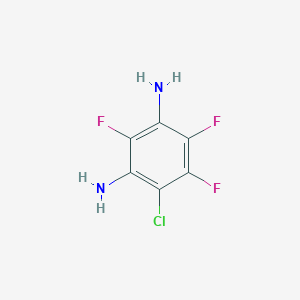
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
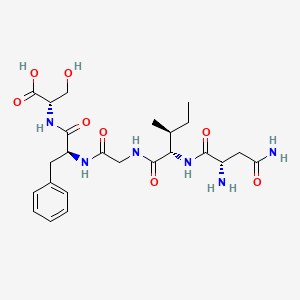

![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
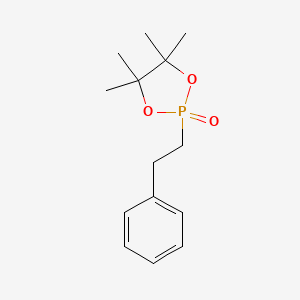
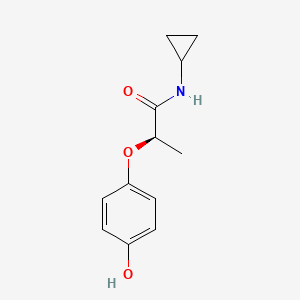

![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
